N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-10-6-5-9-18(19)21-24-25-22(28-21)23-20(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFDJLWHINHUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2-methoxybenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with a suitable reagent like phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.
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Coupling with Biphenyl Carboxylic Acid: : The oxadiazole derivative is then coupled with 4-biphenylcarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Introduction to N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
The compound This compound is a complex organic molecule that incorporates the 1,3,4-oxadiazole ring system, known for its diverse biological activities. Despite the lack of specific information on this exact compound in the available literature, understanding its potential applications can be inferred from the properties and uses of similar 1,3,4-oxadiazole derivatives.
Potential Applications of this compound
Given the biological activities associated with 1,3,4-oxadiazole derivatives, This compound might have potential applications in:
- Pharmaceutical Research : As a candidate for developing new drugs with anticancer, antimicrobial, or anti-inflammatory properties.
- Biomedical Sciences : In the study of neuroprotective effects or as a tool compound in biochemical assays.
- Material Science : Incorporation into materials with specific optical or electrical properties due to its molecular structure.
Case Studies and Research Findings
While specific case studies on This compound are not available, research on similar compounds highlights their versatility:
- Anticancer Activity : A study on 1,3,4-oxadiazole derivatives showed significant anticancer activity against various cell lines, with some compounds exhibiting high potency .
- Synthetic Approaches : The synthesis of these compounds often involves condensation reactions, which can be optimized to produce a variety of derivatives with tailored properties .
Data Tables
Unfortunately, specific data tables for This compound are not available due to the lack of detailed research findings on this exact compound. However, general data on 1,3,4-oxadiazole derivatives can provide insights into their potential applications:
Mechanism of Action
The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Key Research Findings and Implications
- Bioactivity : The 2-methoxyphenyl group in the original compound may improve binding to PARP or kinase targets compared to fluorophenyl or chloro analogues .
- Solubility vs. Permeability : Bulky substituents (e.g., cyclooctyl in ) trade solubility for enhanced membrane permeability, while sulfonamides () reverse this trend .
- Isomer-Specific Effects : 1,3,4-Oxadiazoles generally exhibit stronger electron-withdrawing effects than 1,2,4 isomers, impacting target engagement .
Biological Activity
The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is part of the oxadiazole family, known for its diverse biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Oxadiazole Compounds
Oxadiazoles are heterocyclic compounds recognized for their pharmacological potential. The 1,3,4-oxadiazole scaffold has been extensively studied due to its ability to interact with various biological targets, making it a promising candidate for drug development. Recent studies indicate that modifications to this scaffold can enhance anticancer properties by targeting specific enzymes and pathways involved in tumor growth and proliferation .
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : It targets key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which are critical in cancer cell proliferation .
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by disrupting mitochondrial function and activating caspases .
- Cell Cycle Arrest : Studies have shown that derivatives can cause cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cells from dividing .
3. Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is highly dependent on their structural components. Key factors influencing activity include:
- Substituents on the Oxadiazole Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's potency and selectivity .
- Biphenyl Moiety Influence : The biphenyl structure enhances lipophilicity and may improve cell membrane permeability, facilitating better bioavailability .
| Compound Structure | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antitumor | TBD |
| 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Antimicrobial | 15 |
| N-(piperidine-4-yl)benzamide | Antitumor | 0.25 |
Case Study 1: Anticancer Activity
In a study examining various oxadiazole derivatives against cancer cell lines (MCF7 and HepG2), it was observed that compounds similar to This compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM. These findings suggest that structural modifications can enhance the efficacy against specific cancer types .
Case Study 2: Mechanistic Insights
Research into the mechanism revealed that certain derivatives could inhibit HDAC activity effectively. This inhibition leads to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes in cancer cells. Such findings highlight the potential of these compounds in developing targeted therapies for cancers resistant to conventional treatments .
5. Conclusion
The compound This compound represents a significant advancement in the search for effective anticancer agents. Its multifaceted biological activities underscore the importance of structural optimization in enhancing therapeutic efficacy. Future research should focus on comprehensive in vivo studies to further elucidate its potential as a viable therapeutic option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
